molecular formula C24H18O6 B2686018 benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate CAS No. 313471-02-2

benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B2686018
CAS No.: 313471-02-2
M. Wt: 402.402
InChI Key: WZFYWAOWGIJOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Modified Flavone Research

The study of flavonoids began in earnest in the early 20th century, with the first isolation of citrus-derived compounds in the 1930s. Early research focused on elucidating the structures of naturally occurring flavones, such as apigenin and luteolin, which laid the groundwork for understanding their basic chemical frameworks. By the mid-20th century, advancements in organic synthesis enabled the modification of these scaffolds, particularly through esterification, glycosylation, and alkylation. The introduction of ester groups, such as the benzyl acetate moiety in benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, became a pivotal strategy to alter solubility and stability profiles.

Recent decades have seen a shift toward computational methods to predict the behavior of modified flavones. Density functional theory (DFT) studies, such as those analyzing flavonoid planarity and electronic properties, have provided insights into how substitutions at specific positions influence molecular interactions. For example, the 7-position’s susceptibility to glycosidic linkages in natural flavones has inspired synthetic analogs like this compound, where the acetate group may modulate hydrogen-bonding networks or aromaticity.

Classification Within the Broader Flavonoid Family

Flavonoids are classified into subclasses based on oxidation state and substitution patterns, including flavones, flavonols, flavanones, and isoflavones. This compound belongs to the flavone group, distinguished by a 2-phenylchromen-4-one backbone. Its structure aligns with the flavone subclass but includes critical modifications: a hydroxyl group at C5, a ketone at C4, and a benzyl acetate moiety at C7 (Table 1).

Table 1. Structural Comparison of Flavone Derivatives

Position Natural Flavone (e.g., Apigenin) This compound
C2 Phenyl group Phenyl group
C4 Ketone Ketone
C5 Hydroxyl Hydroxyl
C7 Hydroxyl or glycoside Benzyl acetate group

This substitution at C7 places the compound among 7-oxy-acetate derivatives, a subgroup gaining attention for their enhanced electronic delocalization and potential antioxidant activity.

Significance in Natural Product and Medicinal Chemistry

Flavones are ubiquitous in plants, where they function as pigments, UV protectants, and antimicrobial agents. Their medicinal potential, particularly as anti-inflammatory and anticancer agents, has driven synthetic efforts to improve bioavailability. The benzyl acetate group in this compound introduces a lipophilic character, potentially enhancing membrane permeability compared to polar glycosides. Computational studies on similar structures reveal that substituents at C7 can stabilize planar conformations, facilitating interactions with biological targets like enzymes or DNA.

Moreover, the compound’s hydroxyl and ketone groups enable redox activity, a trait correlated with scavenging free radicals. DFT analyses of flavonoid antioxidants demonstrate that planarity and electron delocalization in ring C critically influence radical-neutralizing capacity. By modifying C7, researchers aim to optimize these electronic properties for therapeutic applications.

Research Importance of 7-Oxy-Acetate Flavone Derivatives

The 7-position in flavones is a strategic site for modification due to its role in molecular planarity and intermolecular interactions. Natural flavones often feature hydroxyl or glycoside groups at this position, as seen in hesperidin and rutin. Synthetic 7-oxy-acetate derivatives, however, replace these polar groups with ester functionalities, altering electronic and steric profiles.

In this compound, the acetate group introduces a torsion angle (τ) that affects ring B-C planarity. Computational models of analogous structures show that such substitutions reduce aromaticity in ring C while maintaining conjugation across rings A and B. This partial planarity may enhance binding to hydrophobic protein pockets without sacrificing redox activity.

Table 2. Electronic Properties of 7-Substituted Flavones

Compound HOMO (eV) LUMO (eV) ΔE (eV)
Natural flavone (apigenin) -7.55 -0.91 6.64
7-O-Acetate derivative -7.64 -1.30 6.34

Data derived from CAM-B3LYP/def2TZV calculations indicate that the acetate group slightly raises the LUMO energy, potentially increasing electron-donating capacity. Such modifications align with efforts to design flavonoids with tailored redox potentials for specific applications.

Properties

IUPAC Name

benzyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c25-19-11-18(28-15-23(27)29-14-16-7-3-1-4-8-16)12-22-24(19)20(26)13-21(30-22)17-9-5-2-6-10-17/h1-13,25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFYWAOWGIJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of coumarins, including benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, exhibit significant antimicrobial properties. A study published in MDPI highlighted the effectiveness of various coumarin derivatives against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The findings suggested that certain structural modifications enhance the antimicrobial efficacy of these compounds .

Case Study: Antimicrobial Efficacy

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus pneumoniaeHigh
Other Coumarin DerivativesPseudomonas aeruginosaModerate

Therapeutic Applications

Coumarins have been extensively studied for their therapeutic potential against various diseases, including cancer. The substituents on the coumarin backbone play a crucial role in determining their biological activities. Research indicates that this compound may possess anticancer properties due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Structural Insights

Understanding the crystal structure of benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate can provide insights into its reactivity and interaction with biological targets. Studies have shown that the dihedral angles between the phenolic groups and the benzopyran core influence the compound's biological activity .

Structural Characteristics

ParameterValue
Dihedral Angle (Benzopyran vs. Phenyl)16.38°
Key InteractionsO—H⋯O interactions

Mechanism of Action

The mechanism by which benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s bioactivity and properties are influenced by substituents on the chromen-4-one core. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-hydroxy, 4-oxo, 2-phenyl, 7-O-benzyl acetate C₂₄H₁₈O₆ 402.40 High lipophilicity (benzyl ester); potential enhanced bioavailability
7-O-Chrysinbutyl acetate (C1) 7-O-butyl acetate C₂₁H₂₀O₆ 368.13 Melting point: 122–124°C; Rf = 0.74–0.75; 80.2% yield via Method A
7-O-Chrysin-3,5-dimethylbenzene (C2) 7-O-(3,5-dimethylbenzyl) C₂₈H₂₂O₅ 438.47 Improved anticancer activity vs. parent chrysin; moderate antibacterial effects
Benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate 2-methyl, 3-phenoxy C₂₅H₂₀O₇ 432.43 Increased steric bulk; potential altered binding to biological targets
Benzyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 3-benzyl, 4-methyl C₂₆H₂₂O₆ 430.45 Enhanced stability due to methyl and benzyl groups
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 3-(2-methoxyphenoxy), 2-methyl C₂₆H₂₂O₈ 462.45 Methoxy group may improve solubility and metabolic resistance
Key Observations:

Substituent Position and Size: The target compound’s 7-O-benzyl acetate group provides greater steric bulk and lipophilicity compared to C1’s butyl acetate, which may influence pharmacokinetics . Compounds with 3-substituted phenoxy groups (e.g., 3-(2-methoxyphenoxy) in ) exhibit enhanced solubility due to polar methoxy groups, contrasting with the target’s non-polar benzyl ester.

Biological Activity Trends :

  • C2 (3,5-dimethylbenzyl substitution) demonstrated moderate antibacterial and anticancer activity, suggesting that bulky aromatic groups at position 7 enhance interaction with cellular targets .
  • The target compound’s 5-hydroxy group may facilitate hydrogen bonding with enzymes (e.g., topoisomerases or kinases), a feature absent in analogs like and , which lack hydroxyl groups.

Synthetic Yields :

  • C1 achieved an 80.2% yield via Method A (optimized conditions), while analogs with complex substitutions (e.g., ) likely require multi-step syntheses with lower yields .

Physicochemical and Spectral Comparisons

  • Melting Points : C1 and the target compound share similar melting ranges (122–124°C), indicating comparable crystallinity, whereas bulkier analogs (e.g., ) may exhibit higher melting points due to increased molecular rigidity .

Biological Activity

Benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, a synthetic derivative of the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

This compound is characterized by its chromenone core, which is a common structural motif in bioactive natural products. The compound has a molecular formula of C23H20O5C_{23}H_{20}O_{5} and a molecular weight of approximately 396.40 g/mol. Its structure contributes to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. In vitro studies using DPPH radical scavenging assays have demonstrated its effectiveness compared to standard antioxidants.

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results indicate that it possesses notable cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For instance, one study reported IC50 values of 6.40 µg/mL against MCF-7 cells and 22.09 µg/mL against A549 cells .

Cell LineIC50 Value (µg/mL)Reference Drug (Doxorubicin)
MCF-76.409.18
A54922.0915.06

3. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurotransmitter metabolism and are targets for treating neurodegenerative diseases . The compound's ability to inhibit these enzymes suggests it may have therapeutic applications in conditions like Alzheimer's disease.

The biological activity of benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate is attributed to several mechanisms:

Enzyme Inhibition: The compound binds to the active sites of target enzymes, preventing their normal function. This inhibition can lead to increased levels of neurotransmitters, which may improve cognitive function in neurodegenerative conditions.

Antioxidant Mechanism: By scavenging free radicals, the compound reduces oxidative stress and protects cells from damage caused by reactive oxygen species (ROS). This mechanism is vital for its anticancer properties as well .

Case Studies

Several studies have explored the biological activity of benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetate:

  • Cytotoxicity Study: A study conducted on various cancer cell lines revealed that the compound exhibited strong cytotoxic effects, with significant inhibition of cell viability in a dose-dependent manner compared to doxorubicin .
  • Antioxidant Assays: In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant agent .
  • Enzyme Inhibition Studies: The compound was shown to inhibit MAO-B with an IC50 value significantly lower than traditional inhibitors, suggesting enhanced efficacy in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes and purification strategies for benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate?

The compound can be synthesized via esterification or nucleophilic substitution reactions. For example, coupling 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target ester. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol or ethanol to achieve >95% purity. Reaction monitoring via TLC and HPLC is critical to minimize byproducts like unreacted acid or hydrolyzed intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key methods include:

  • X-ray crystallography : Use SHELXL/SHELXTL for refinement to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous coumarin derivatives (e.g., δ ~6.5–8.5 ppm for aromatic protons) .
    • IR : Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.1) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).
  • Accelerated stability studies : Monitor hydrolysis under acidic/alkaline conditions (pH 1–13) to assess ester bond stability .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Multiwfn calculates:

  • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., the 4-oxo group as an electron-deficient site) .
  • HOMO-LUMO gaps : Predict reactivity (e.g., ΔE ~4.5 eV suggests moderate charge-transfer potential) .
  • AIM (Atoms in Molecules) analysis : Quantify intramolecular hydrogen bonds (e.g., O–H···O between hydroxy and carbonyl groups) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., C–O ester bonds ~1.36 Å) .
  • Dynamic effects : NMR chemical shifts may reflect solution-phase conformers not observed in the crystal lattice. Use variable-temperature NMR to probe flexibility .
  • Twinned crystals : Employ SHELXD/SHELXE for deconvoluting overlapping diffraction patterns in ambiguous cases .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Derivatization : Introduce substituents at the 2-phenyl or 7-oxyacetate positions. For example:
    • Electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity by increasing electrophilicity .
    • Bulky substituents (e.g., tert-butyl) may improve metabolic stability .
  • In vitro assays : Screen against cancer cell lines (e.g., IC₅₀ values via MTT assay) and compare with parent coumarin scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.